Gestodene D6

Vue d'ensemble

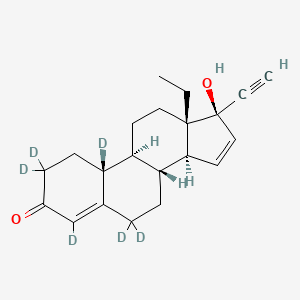

Description

Gestodène-d6 est une forme deutérée du gestodène, un progestatif synthétique utilisé dans les contraceptifs oraux. Les atomes de deutérium remplacent les atomes d'hydrogène dans la structure moléculaire, ce qui peut être utile dans diverses applications de recherche scientifique, en particulier en pharmacocinétique et en études métaboliques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du gestodène-d6 implique l'incorporation d'atomes de deutérium dans la molécule de gestodène. Cela peut être réalisé par diverses méthodes, notamment l'hydrogénation catalytique utilisant du gaz deutérium ou des réactifs deutérés. Les conditions réactionnelles impliquent généralement l'utilisation d'un catalyseur tel que le palladium sur carbone (Pd/C) sous température et pression contrôlées .

Méthodes de production industrielle

La production industrielle de gestodène-d6 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de gaz deutérium de haute pureté et de systèmes catalytiques avancés pour assurer l'incorporation efficace des atomes de deutérium. La production est réalisée dans des installations spécialisées équipées de réacteurs et de systèmes de purification pour atteindre des rendements et une pureté élevés .

Analyse Des Réactions Chimiques

Synthetic Reactions

Gestodene-D6 is synthesized through deuterium incorporation at six positions (C2, C4, C6, C10) using deuterated reagents. Key pathways include:

Table 1: Synthetic Pathways and Reagents

Deuteration enhances molecular stability without altering steric configuration, critical for maintaining bioanalytical comparability .

Metabolic Reactions

In vivo, gestodene-D6 undergoes hepatic metabolism via cytochrome P450 (CYP3A4), mirroring non-deuterated gestodene but with altered kinetics:

Key Metabolic Pathways:

-

Hydroxylation :

-

Reduction of δ⁴-3-keto Group :

-

Conjugation :

Table 2: CYP3A4 Inhibition by Gestodene-D6

| Parameter | Gestodene-D6 Effect | Non-Deuterated Gestodene | Source |

|---|---|---|---|

| CYP3A4 activity reduction | 36% (via midazolam 1’-hydroxylation) | 40–45% | |

| AUC increase (oral midazolam) | 14% | 18% |

Deuteration modestly attenuates enzyme inhibition, suggesting reduced drug-drug interaction risks .

Electrochemical Degradation

Anodic oxidation studies using boron-doped diamond (BDD) electrodes demonstrate efficient degradation:

Table 3: Degradation Efficiency Under Optimal Conditions*

| Parameter | Value | Source |

|---|---|---|

| Na₂SO₄ concentration | 0.02 M | |

| pH | 4 | |

| Current density | 32 mA cm⁻² | |

| Degradation (5 min) | 93% (GES-D6), 90% (EE2) | |

| Rate constant (k) | 0.0321 min⁻¹ (pseudo-first order) |

*Conditions: 50 mL aqueous medium, 25°C. Complete degradation achieved at 15 minutes .

Stability and Decomposition

-

Thermal Stability : No explosive decomposition reported under standard conditions .

-

Photolytic Degradation : Exposure to UV light (254 nm) induces C15–C16 double bond cleavage, forming levonorgestrel analogs .

-

Hydrolytic Resistance : Stable in aqueous media (pH 2–9) at 25°C for 24 hours .

Analytical Derivatization

Gestodene-D6 participates in targeted derivatization for enhanced detection:

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Oral Contraceptives

Gestodene D6 is primarily utilized in the formulation of combined oral contraceptives (COCs) alongside ethinylestradiol. COCs containing gestodene are noted for their effectiveness in inhibiting ovulation while minimizing metabolic side effects compared to other progestogens. The pharmacokinetic profile of this compound indicates high bioavailability and efficacy at lower dosages, making it a preferred choice in contraceptive formulations .

1.2 Hormonal Replacement Therapy

Due to its progestogenic activity, this compound may also play a role in hormonal replacement therapies (HRT). It can help manage symptoms associated with menopause and menstrual disorders by stabilizing the endometrial lining and preventing hyperplasia .

Analytical Applications

2.1 Bioanalytical Methods

The determination of gestodene levels in biological matrices is critical for both clinical and research purposes. A study demonstrated the use of solid-liquid extraction (SLE) combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantifying this compound in human plasma. This method showed excellent precision and linearity within a dynamic range of 0.05 to 5 ng/mL, highlighting its suitability for routine bioanalytical applications .

Table 1: Analytical Performance Characteristics of this compound

| Parameter | Value |

|---|---|

| Dynamic Range | 0.05 to 5 ng/mL |

| Retention Time | 2.84 minutes |

| Coefficient of Determination (r²) | 0.999 |

| Mean Recovery | 67.57% |

Research Applications

3.1 Pharmacokinetics Studies

This compound is utilized in pharmacokinetic studies to assess drug absorption, distribution, metabolism, and excretion (ADME). The mean plasma concentration-time profile following administration provides insights into its pharmacokinetic behavior, essential for optimizing dosing regimens .

3.2 Stability Studies

Stability studies of this compound have shown its robustness under various conditions, making it suitable for long-term storage and use in clinical settings. The stability data indicate that the compound maintains integrity over time, which is crucial for ensuring accurate dosing in therapeutic applications .

Case Studies

4.1 Clinical Trials

In clinical trials assessing the efficacy of gestodene-containing contraceptives, results indicated low pregnancy rates comparable to other hormonal contraceptives. The Pearl Index—a measure of contraceptive effectiveness—was found to be low, affirming the reliability of these formulations in preventing unintended pregnancies .

4.2 Comparative Studies

Comparative studies between gestodene and other progestogens like levonorgestrel revealed that gestodene preparations tend to offer better cycle control and fewer metabolic side effects, which are significant factors for patient compliance and satisfaction with contraceptive methods .

Mécanisme D'action

Gestodene-d6 exerts its effects by binding to the progesterone receptor, mimicking the action of natural progesterone. This binding activates the receptor, leading to changes in gene expression and cellular functions. The molecular targets include various proteins and enzymes involved in reproductive processes. The pathways involved include the regulation of ovulation, menstrual cycle, and maintenance of pregnancy .

Comparaison Avec Des Composés Similaires

Le gestodène-d6 est comparé à d'autres composés similaires tels que :

Désogestrel : Un autre progestatif synthétique ayant des propriétés pharmacologiques similaires mais des voies métaboliques différentes.

Norgestimate : Une prodrogue qui est convertie en métabolites actifs dans l'organisme, avec un profil différent d'activité hormonale.

Dienogest : Connu pour ses propriétés antiandrogènes, contrairement au gestodène qui a des effets androgènes minimes

Unicité

Le gestodène-d6 est unique en raison de son marquage au deutérium, qui offre des avantages dans les applications de recherche, en particulier en améliorant la précision et la sensibilité des méthodes analytiques .

Activité Biologique

Gestodene (GES) is a synthetic progestin widely used in combination oral contraceptives (OCs). It is known for its selective progestational activity and minimal androgenic effects, making it a preferred choice in modern contraceptive formulations. This article explores the biological activity of Gestodene D6, focusing on its receptor interactions, pharmacological profile, clinical implications, and associated risks.

Receptor Binding Affinity

Gestodene exhibits a unique binding affinity to various steroid hormone receptors, which plays a crucial role in its biological activity. Studies have shown that Gestodene binds to:

- Progesterone Receptor (PR) : High affinity, similar to natural progesterone.

- Androgen Receptor (AR) : Moderate affinity, exhibiting some androgenic activity.

- Glucocorticoid Receptor (GR) : Weak binding, with minimal glucocorticoid activity.

- Mineralocorticoid Receptor (MR) : Notably binds, exhibiting antimineralocorticoid effects.

- Estrogen Receptor (ER) : Low affinity, indicating limited estrogenic effects.

Table 1 summarizes the receptor binding affinities of Gestodene compared to other progestins:

| Receptor | Gestodene | Progesterone | 3-Keto-desogestrel |

|---|---|---|---|

| Progesterone | High | High | High |

| Androgen | Moderate | Low | Moderate |

| Glucocorticoid | Weak | Low | Weak |

| Mineralocorticoid | Moderate | Moderate | None |

| Estrogen | Low | Low | Low |

Pharmacological Profile

Gestodene is characterized by its high bioavailability (approximately 100%) and effectiveness in preventing ovulation. Its pharmacokinetic properties allow for lower dosages compared to other progestins while maintaining efficacy. Some key pharmacological features include:

- Cycle Control : Gestodene-containing OCs provide better cycle control compared to those with levonorgestrel.

- Metabolic Effects : Unlike some older progestins, Gestodene has neutral or positive impacts on lipid and carbohydrate metabolism.

- Adverse Effects : Common side effects include headaches and breast tension, with negligible changes in blood pressure and body weight.

Clinical Implications and Case Studies

Gestodene's safety profile has been evaluated in various studies. A notable case-control study examined the risk of venous thromboembolism (VTE) associated with gestodene-containing OCs:

- Study Findings : The adjusted odds ratio for VTE in users of gestodene-containing OCs was 3.39 compared to non-users, similar to other third-generation progestins. However, it did not significantly differ from users of other progestins like desogestrel .

Case Study Overview

A comprehensive analysis involving 451 VTE cases and 1,920 controls highlighted that:

- Users of gestodene had a comparable risk profile for VTE as those using other modern OCs.

- The study emphasized the importance of user demographics influencing risk assessments.

Recent Research Findings

Recent studies have further elucidated gestodene's biological mechanisms:

- Positive Allosteric Modulation :

- Thromboembolic Risk Mechanism :

Propriétés

IUPAC Name |

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14-hexahydro-1H-cyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,10,12-13,16-19,23H,3,5-9,11H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIGSPDASOTUPFS-PWFLSJGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C(C1C=CC2(C#C)O)CCC4=CC(=O)CCC34 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])C=C[C@]4(C#C)O)CC)[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.